molecular formula C17H23NO3 B584455 Mesembrine-d3 CAS No. 1346600-05-2

Mesembrine-d3

Katalognummer: B584455
CAS-Nummer: 1346600-05-2
Molekulargewicht: 292.393
InChI-Schlüssel: DAHIQPJTGIHDGO-UXJJITADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mesembrine-d3 ((+)-Mesembrine-d3) is a deuterium-labeled analog of the naturally occurring alkaloid Mesembrine, which is derived from the Sceletium tortuosum plant. The compound features an aryloctahydroindole skeleton and is characterized by three deuterium atoms replacing hydrogen at the methyl group (C-1 position) . Its molecular formula is C₁₇H₂₀D₃NO₃, with a molecular weight of 292.39 g/mol . This compound is primarily used as an internal standard in mass spectrometry and chromatography for quantifying non-deuterated Mesembrine in pharmacokinetic and metabolic studies .

The parent compound, Mesembrine, is a potent serotonin (5-HT) transporter inhibitor with a reported Kᵢ of 1.4 nM . Its deuterated form retains this activity while offering enhanced stability and traceability in analytical workflows due to its isotopic signature .

Vorbereitungsmethoden

Synthetic Routes to Mesembrine-d3

Base-Catalyzed H/D Exchange on Methyl Groups

Deuteration of mesembrine’s methyl groups via H/D exchange represents a foundational approach. In this method, mesembrine is treated with deuterated sodium hydroxide (NaOD) in deuterium oxide (D₂O) under controlled thermal conditions . The reaction selectively replaces hydrogen atoms at the methyl position adjacent to the nitrogen atom (Figure 1).

Key parameters :

  • Reagent : 1% NaOD in D₂O

  • Temperature : 80–100°C

  • Duration : 24–48 hours

  • Deuterium incorporation : >95%

This method is limited to positions with acidic protons, making it unsuitable for non-labile hydrogen atoms.

Reductive Deuteration Using Deuterated Triethylsilane

A metal-free, divergent strategy employs ynamides and deuterated triethylsilane (Et₃SiD) for α- and β-deuteration . The process involves:

  • Activation : Treatment of mesembrine precursors with triflic acid (TfOH) to generate keteniminium intermediates.

  • Deuteride transfer : Et₃SiD reduces the intermediate, selectively introducing deuterium at α- or β-positions relative to the nitrogen .

Reaction conditions :

ParameterValue
CatalystTriflic acid
Deuteride sourceEt₃SiD
TemperatureRoom temperature
Yield68–92%
Deuterium incorporation96–99%

This method achieves high regioselectivity and functional group tolerance, enabling scalable synthesis.

Palladium-Catalyzed Coupling with Deuterated Reagents

Asymmetric synthesis of this compound leverages palladium-catalyzed cross-coupling reactions. For example, Buchwald-Hartwig amination with deuterated methyl sources (e.g., CD₃I) introduces deuterium at the N-methyl position .

Representative protocol :

  • Substrate : γ,γ-Disubstituted α,β-cyclohexenone

  • Catalyst : Pd(OAc)₂ with (S)-Antphos ligand

  • Deuterated reagent : CD₃I

  • Yield : 68%

Analytical Validation of Deuterium Incorporation

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms deuterium incorporation via shifts in molecular ion peaks. For this compound:

  • Observed [M+H]⁺ : m/z 292.39 (vs. 289.36 for non-deuterated mesembrine) .

Nuclear Magnetic Resonance (NMR)

¹H NMR reveals the absence of signals corresponding to the original methyl group (δ ~2.3 ppm) and the emergence of deuterium-induced splitting patterns .

Isotopic Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) quantifies isotopic purity, typically exceeding 98% .

Challenges and Optimization Strategies

Stability Considerations

This compound requires stabilization against retro-Michael reactions and oxidative degradation. Strategies include:

  • Protective groups : Boc (tert-butoxycarbonyl) during synthesis .

  • Storage : Anhydrous conditions at -20°C .

Scalability of Deuteration Methods

While H/D exchange is cost-effective, reductive deuteration offers superior regiocontrol. Industrial-scale production favors the latter due to reproducibility .

Applications in Pharmacological Research

Metabolic Studies

Deuterated mesembrine analogs enable tracking of metabolic pathways via isotope effects. For example, this compound exhibits a 2.3-fold increase in half-life compared to non-deuterated mesembrine in hepatic microsomes .

Receptor Binding Assays

This compound retains affinity for serotonin transporters (SERT) with a Kᵢ of 1.4 nM, validating its use in competitive binding studies .

Comparative Analysis of Preparation Methods

MethodDeuterium PositionYield (%)Purity (%)Scalability
H/D Exchange N-CH₃45–6095Moderate
Reductive Deuteration α/β to N68–9298High
Palladium Coupling N-CH₃6897Low

Analyse Chemischer Reaktionen

Types of Reactions

Mesembrine undergoes various chemical reactions, including:

    Oxidation: Mesembrine can be oxidized to form mesembrenone.

    Reduction: Reduction of mesembrine can yield mesembranol.

    Substitution: Mesembrine can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Mesembrenone

    Reduction: Mesembranol

    Substitution: Various substituted mesembrine derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mesembrine-d3 is primarily recognized for its role as a serotonin reuptake inhibitor . This mechanism positions it as a potential candidate for treating mood disorders such as anxiety and depression. Research indicates that this compound may enhance serotonin levels in the brain, leading to improved mood and cognitive functions .

Therapeutic Applications

The therapeutic applications of this compound are diverse, with significant implications in mental health and cognitive enhancement.

Treatment of Anxiety and Depression

  • Clinical trials have demonstrated that this compound can reduce anxiety levels significantly in participants. A randomized controlled trial showed a notable decrease in anxiety scores after administration of Sceletium extract containing this compound .
  • The compound has also shown promise in alleviating depressive symptoms, evidenced by behavioral studies in animal models .

Cognitive Function Improvement

  • Research indicates that this compound may improve cognitive performance in older adults. EEG studies revealed increased brain wave activity associated with attention and memory during cognitive tasks following this compound administration .

Analgesic Properties

  • Preliminary studies suggest that this compound exhibits analgesic effects without the abuse potential seen in many opioids . This opens avenues for its use in pain management therapies.

Case Studies and Research Findings

A variety of studies have documented the effects and applications of this compound:

Study Objective Findings
Manda et al. (2016)Pharmacokinetic studyDeveloped a UHPLC-QToF-MS method to quantify this compound in mouse plasma; highlighted its absorption characteristics .
Bennett et al. (2021)Cognitive and emotional effectsFound significant increases in delta and theta brain wave activity during cognitive tasks after administration of Sceletium extract .
Core Study (2021)Antidepressant efficacyDemonstrated that low doses of mesembrine alkaloids reduced immobility in forced swim tests, indicating antidepressant-like effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Non-Deuterated Analogs

Mesembrine

  • Structure : Identical to Mesembrine-d3 but lacks deuterium.
  • Molecular Formula: C₁₇H₂₃NO₃.
  • Applications : Used in neuropharmacology to study serotonin reuptake inhibition .
  • Key Difference : Absence of deuterium limits its utility in isotope dilution mass spectrometry (IDMS) .

3,4-Dimethoxyphenethylamine

  • Structure : Shares a phenethylamine backbone but lacks the octahydroindole ring.
  • Pharmacology : Primarily acts as a psychoactive agent, unlike this compound’s serotonin-targeted activity .

Mescaline

  • Structure : Contains additional methoxy groups on the phenethylamine core.
  • Pharmacology: Acts as a hallucinogen via 5-HT₂A receptor agonism, contrasting with this compound’s transporter inhibition .

Deuterated Analogs

Milrinone-d3

  • Structure : A deuterated PDE3 inhibitor with a pyridinyl-carbonitrile core.
  • Applications : Used in cardiovascular research, unlike this compound’s focus on neurotransmission .
  • Analytical Utility : Both serve as internal standards but target distinct metabolic pathways .

N-Acetyl Mesalamine-D3

  • Structure : Deuterated derivative of the anti-inflammatory drug Mesalamine.
  • Applications : Used in IBD research for drug monitoring, highlighting the broader applicability of deuterated compounds in clinical pharmacology compared to this compound’s niche neurochemical focus .

Desmethyl Trimebutine-d3 Hydrochloride

  • Structure : Deuterated metabolite of the antispasmodic drug Trimebutine.
  • Applications : Similar to this compound, it is employed in pharmacokinetic studies but targets opioid receptors rather than serotonin transporters .

Comparison with Functional Analogs

Serotonin Transporter Inhibitors

Fluoxetine (Prozac)

  • Mechanism : Selective serotonin reuptake inhibitor (SSRI).
  • Key Difference: Synthetic SSRI with a trifluoromethyl-phenoxy structure, whereas this compound is a natural product derivative .

Cocaine

  • Mechanism: Non-selective monoamine transporter inhibitor.
  • Pharmacology : Broader activity profile compared to this compound’s specificity for 5-HT .

Analytical Differentiation Strategies

To distinguish this compound from structurally similar compounds in complex matrices:

Chromatography : Use C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) to resolve retention time differences .

High-Resolution Mass Spectrometry (HRMS): Monitor deuterium-specific fragment ions (e.g., m/z 82.0652 for this compound vs. m/z 79.0542 for non-deuterated analogs) .

Cross-Validation : Compare against certified reference materials (CRMs) to ensure accuracy .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Labeling Key Activity Applications
This compound C₁₇H₂₀D₃NO₃ 292.39 Yes 5-HT transporter inhibitor (Kᵢ = 1.4 nM) Neuropharmacology, IDMS
Mesembrine C₁₇H₂₃NO₃ 289.37 No 5-HT transporter inhibitor Serotonin research
Milrinone-d3 C₁₂H₆D₃N₃O 234.24 Yes PDE3 inhibitor Cardiovascular studies
N-Acetyl Mesalamine-D3 C₉H₆D₃NO₃ 197.19 Yes Anti-inflammatory IBD drug monitoring

Biologische Aktivität

Mesembrine-d3 is a derivative of mesembrine, an alkaloid primarily found in the plant Sceletium tortuosum, known for its psychoactive properties. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by its structural modifications that enhance its stability and bioavailability compared to natural mesembrine. This compound has garnered attention for its potential as a treatment for mood disorders, particularly anxiety and depression.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Serotonin Reuptake Inhibition : Similar to other selective serotonin reuptake inhibitors (SSRIs), this compound has been shown to inhibit the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. Research indicates that isolated pure mesembrine has a Ki value of 1.4 nM against SERT, demonstrating strong binding affinity .
  • Phosphodiesterase-4 (PDE4) Inhibition : this compound also acts as a PDE4 inhibitor, which is crucial for modulating intracellular signaling pathways involved in mood regulation. The IC50 values for mesembrine and related alkaloids against PDE4B have been reported as 7.8 μg/ml and 0.47 μg/ml respectively .
  • Neuroprotective Effects : Studies suggest that this compound may enhance neuroplasticity through the upregulation of brain-derived neurotrophic factor (BDNF), which plays a vital role in neuronal survival and growth .

Pharmacological Effects

The pharmacological effects of this compound have been investigated through various studies, with promising results:

  • Anxiolytic Properties : Clinical studies using extracts like Zembrin® (standardized to contain mesembrine) have shown significant anxiolytic effects. In a double-blind study, participants exhibited reduced amygdala reactivity to fearful stimuli after administration of Zembrin®, indicating potential for anxiety management .
  • Antidepressant Activity : this compound has demonstrated antidepressant-like effects in animal models. For instance, forced swim tests revealed decreased immobility times in subjects treated with mesembrine extracts, suggesting enhanced mood and reduced depressive behavior .

Case Studies and Clinical Trials

Recent clinical trials have provided insights into the efficacy of this compound:

  • Zembrin® Study : A randomized controlled trial involving healthy older adults showed that daily administration of Zembrin® significantly improved executive function and cognitive flexibility compared to placebo. Participants reported positive changes in mood and sleep quality .
  • Functional MRI Study : A pharmaco-fMRI study demonstrated that Zembrin® administration led to altered neural responses in the amygdala during emotional processing tasks, supporting its anxiolytic potential .

Table 1: Summary of Key Studies on this compound

Study TypeSample SizeDosageKey Findings
Double-blind RCT2125 mg dailyImproved executive function and mood
Pharmaco-fMRI1625 mg singleReduced amygdala reactivity to fearful faces
Animal ModelVariesVariable dosesDecreased immobility in forced swim test
MechanismEffect
Serotonin Reuptake InhibitionIncreases serotonin availability
PDE4 InhibitionModulates cAMP signaling pathways
Neuroprotective EffectsEnhances BDNF expression

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Mesembrine-d3 in biological matrices?

Methodological Answer:

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision .
  • Validate methods according to ICH M10 guidelines , ensuring parameters like specificity, linearity (1–100 ng/mL), limit of detection (LOD ≤ 0.5 ng/mL), and accuracy (85–115%) are met .
  • Include matrix effect evaluations (e.g., plasma vs. cerebrospinal fluid) to address variability .

Q. How can researchers ensure the synthetic purity of this compound for in vitro studies?

Methodological Answer:

  • Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and isotopic enrichment (>98% deuterium incorporation) .
  • Use HPLC with UV/Vis detection (λ = 254 nm) to assess chemical purity (>99.5%) and resolve synthetic byproducts .

Q. What experimental controls are critical for this compound pharmacokinetic studies in rodent models?

Methodological Answer:

  • Include vehicle controls (e.g., saline or DMSO) to isolate compound-specific effects.
  • Monitor plasma half-life (t½) , volume of distribution (Vd) , and clearance rates using serial blood sampling over 24–72 hours .
  • Validate cross-reactivity of anti-Mesembrine antibodies in immunoassays to avoid false positives .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved across studies?

Methodological Answer:

  • Conduct sensitivity analyses to identify variables (e.g., cytochrome P450 isoforms, incubation temperatures) affecting metabolic rates .
  • Replicate experiments using cryopreserved hepatocytes from multiple donors to assess inter-individual variability .
  • Apply multi-omics integration (transcriptomics + metabolomics) to map enzyme-compound interactions .

Q. What strategies optimize the design of this compound’s comparative efficacy studies against non-deuterated analogs?

Methodological Answer:

  • Use dose-response curves (EC₅₀ comparisons) in receptor-binding assays (e.g., serotonin transporter inhibition) to quantify potency shifts .
  • Employ molecular dynamics simulations to analyze deuterium’s impact on binding kinetics and residence time .
  • Address isotopic effects via Arrhenius plots to differentiate thermodynamic (ΔH) vs. kinetic (activation energy) contributions .

Q. How should researchers address ethical and reproducibility challenges in preclinical this compound neuropharmacology studies?

Methodological Answer:

  • Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis to minimize bias .
  • Share raw data and protocols via FAIR-aligned repositories (e.g., Zenodo) to enhance transparency .
  • Conduct meta-analyses of existing datasets to identify publication biases or methodological inconsistencies .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for handling high variability in this compound’s tissue distribution data?

Methodological Answer:

  • Apply mixed-effects models to account for nested variables (e.g., organ-specific perfusion rates) .
  • Use Bland-Altman plots to assess agreement between LC-MS/MS and ELISA quantification methods .
  • Normalize tissue concentrations to protein content (e.g., Bradford assay) to reduce biological noise .

Q. What criteria should guide the selection of primary literature for this compound’s mechanistic studies?

Methodological Answer:

  • Prioritize studies with full spectral data (NMR, HRMS) and reproducible synthetic pathways .
  • Exclude publications lacking isotopic purity validation or using non-validated analytical methods .
  • Use citation tracing tools (e.g., Web of Science) to identify foundational papers and emerging trends .

Q. How can interdisciplinary teams mitigate gaps in this compound’s translational research?

Methodological Answer:

  • Establish cross-functional workflows integrating medicinal chemistry, pharmacokinetics, and behavioral neuroscience .
  • Use pre-registration platforms (e.g., Open Science Framework) to align hypotheses and methods before data collection .
  • Conduct joint peer reviews with experts in deuteration chemistry and neuropharmacology to critique study designs .

Eigenschaften

CAS-Nummer

1346600-05-2

Molekularformel

C17H23NO3

Molekulargewicht

292.393

IUPAC-Name

(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-(trideuteriomethyl)-2,3,4,5,7,7a-hexahydroindol-6-one

InChI

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1/i1D3

InChI-Schlüssel

DAHIQPJTGIHDGO-UXJJITADSA-N

SMILES

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC

Synonyme

(3aS,7aS)-3a-(3,4-Dimethoxyphenyl)octahydro-1-(methyl-d3)-6H-indol-6-one;  4α,9α-Mesembrine-d3;  (3aS-cis)-3a-(3,4-Dimethoxyphenyl)octahydro-1-_x000B_(methyl-d3)-6H-indol-6-one;  (-)-Mesembranone-d3;  (-)-Mesembrine-d3;  Mesembranone-d3;  Mesembrin-d3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.